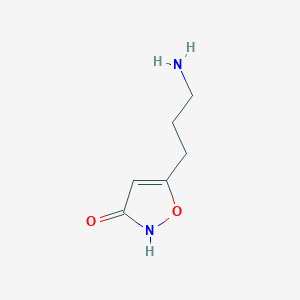

5-(3-Aminopropyl)-1,2-oxazol-3-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Aminopropyl)-1,2-oxazol-3-OL is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxazole ring substituted with an aminopropyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-1,2-oxazol-3-OL typically involves the reaction of 3-aminopropylamine with an appropriate oxazole precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high efficiency, minimal waste, and cost-effectiveness. Common industrial methods include hydrolytic polycondensation and silanization processes .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-1,2-oxazol-3-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(3-Aminopropyl)-1,2-oxazol-3-OL has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and materials.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of functional materials, such as sensors and catalysts .

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-1,2-oxazol-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. This compound may also modulate enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Aminopropyltriethoxysilane: Frequently used in silanization processes and surface functionalization.

Oligomeric Silsesquioxanes: Synthesized by hydrolytic polycondensation and used in various applications.

Uniqueness

5-(3-Aminopropyl)-1,2-oxazol-3-OL is unique due to its oxazole ring structure combined with an aminopropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

5-(3-Aminopropyl)-1,2-oxazol-3-OL, a compound belonging to the oxazole family, has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of various cellular processes. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxazole ring substituted with an aminopropyl group. This configuration is hypothesized to contribute to its biological interactions, particularly with sigma receptors and other protein targets.

Recent studies suggest that this compound may act as a modulator of sigma receptors, which are implicated in various neuroprotective pathways. Sigma receptors have been shown to play a role in cellular stress responses and neuronal survival.

Key Mechanisms:

- Neuroprotection : The compound may enhance cell survival under oxidative stress conditions by modulating intracellular calcium levels and promoting autophagy.

- Protein Interactions : It has been observed to influence protein-protein interactions (PPIs), particularly those involving prolyl oligopeptidase (PREP), which is associated with neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to induce autophagy and reduce reactive oxygen species (ROS) in neuronal cell lines. For instance, in HEK-293 cells expressing GFP-LC3B, treatment with 10 µM of the compound significantly increased autophagic flux compared to control groups.

| Concentration (µM) | Autophagic Flux (Relative GFP Signal) |

|---|---|

| 0 | 1.00 |

| 1 | 0.85 |

| 10 | 0.65 |

| 20 | 0.70 |

| 50 | 1.00 (Control) |

Case Studies

A notable case study involved the administration of this compound in mouse models of neurodegeneration. The results indicated a dose-dependent reduction in neuroinflammation markers and improved cognitive function assessed through behavioral tests.

Safety and Toxicity Profile

The safety profile of the compound has been evaluated through various toxicity assays. Preliminary results indicate that it possesses a favorable safety margin, with no significant adverse effects observed at therapeutic doses.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

5-(3-aminopropyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C6H10N2O2/c7-3-1-2-5-4-6(9)8-10-5/h4H,1-3,7H2,(H,8,9) |

InChI Key |

UGQDVYJBCHXBPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ONC1=O)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.